2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O5S/c28-16-15-23-7-9-24(10-8-23)19-5-6-20(22-21-19)25-11-13-26(14-12-25)33(31,32)18-3-1-17(2-4-18)27(29)30/h1-6,28H,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBYUPCIBRQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol (CAS Number: 899994-79-7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features multiple functional groups, including:
- Piperazine rings : Known for their role in enhancing pharmacological properties.
- Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Nitrophenylsulfonyl group : Enhances the compound's electrophilicity and potential for protein interactions.
The molecular formula is with a molecular weight of 477.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyridazine rings enhance the compound’s ability to penetrate cell membranes, thereby increasing bioavailability .
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit several pharmacological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting kinases involved in cell proliferation .
- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A few key observations include:
- The presence of the nitrophenylsulfonyl group enhances binding affinity to target proteins.
- Modifications on the piperazine and pyridazine rings affect solubility and bioavailability, which are critical for therapeutic efficacy .
- Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, indicating that small changes in structure can lead to significant differences in biological activity .
Case Studies
Several studies have investigated the biological activity of related compounds:
- In vitro Studies on Cancer Cell Lines :
- Pharmacokinetic Studies :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Piperazine + Pyridazine | Anticancer | 5.0 |
| Compound B | Morpholine + Sulfonamide | Antimicrobial | 10.0 |
| This Compound | Piperazine + Pyridazine + Nitrophenylsulfonyl | Anticancer/Antimicrobial | TBD |
Scientific Research Applications
The compound's structure suggests potential biological activity, particularly in inhibiting certain biological pathways. Research has indicated that piperazine derivatives often exhibit significant pharmacological effects, including:
1. Antimicrobial Activity
Several studies have documented the antimicrobial properties of piperazine derivatives. For instance, compounds similar to 2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol have shown effectiveness against various bacterial strains, making them promising candidates for antibiotic development .
2. Anticancer Potential
Research into related piperazine compounds has revealed their potential as anticancer agents. The ability to modify the piperazine ring often enhances the selectivity and potency against cancer cell lines . This compound's unique structure may provide a novel mechanism of action against tumor cells.
3. Neurological Applications
Piperazine derivatives are frequently investigated for their neuropharmacological properties. They have been associated with effects on neurotransmitter systems, which could lead to applications in treating conditions like anxiety and depression . The specific structural modifications in this compound may influence its interaction with neurotransmitter receptors.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Anticancer Activity
In a recent investigation, a series of piperazine-based compounds were tested for their cytotoxic effects on cancer cell lines. The results demonstrated that modifications similar to those found in this compound enhanced the cytotoxicity against specific cancer types, suggesting a viable pathway for drug development .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-nitrophenylsulfonyl moiety participates in nucleophilic substitution and hydrolysis reactions.
In one example, sulfonyl-protected piperazine intermediates underwent deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to regenerate free amines for subsequent functionalization .
Piperazine Ring Functionalization
The two piperazine rings serve as sites for alkylation, acylation, and sulfonylation.
Key Reactions:
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Acylation : Reaction with acetyl chloride or carboxylic acid derivatives (e.g., EDCI/DMAP-mediated coupling) yields acetamide or carbamate derivatives .
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Sulfonylation : Treatment with arylsulfonyl chlorides introduces additional sulfonyl groups, enhancing structural complexity .
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Alkylation : Ethanol side chains can undergo Mitsunobu reactions or esterification to install ether or ester linkages .
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Dissolve 111 mg (0.4 mmol) of piperazine intermediate in DCM.
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Add acyl chloride (0.42 mmol), DMAP (0.08 mmol), and triethylamine (0.8 mmol).
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Stir at 0°C → rt for 3 hours.
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Purify via silica gel chromatography (CH₂Cl₂/MeOH).
Yield: 70–82% for analogous sulfonamide-acetamide hybrids .
Pyridazine Core Modifications
The pyridazine ring undergoes electrophilic substitution and cross-coupling reactions.
In a representative synthesis, 2-chloro-5-nitropyridine was reacted with Boc-piperazine under microwave irradiation (130°C, 4h) to install the piperazine-pyridazine backbone .
Ethanol Side Chain Reactions
The terminal ethanol group undergoes oxidation or esterification:
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Oxidation : Jones reagent (CrO₃/H₂SO₄) converts –CH₂CH₂OH to –COOH .
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Esterification : Acetic anhydride or acyl chlorides yield acetate esters, improving lipophilicity .
Characterization Data (Analogous compound ):
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Melting Point: 84–85°C (consistent with ethanol-containing derivatives).
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NMR (DMSO-d₆): δ 3.55 (t, 2H, –CH₂OH), 2.60 (m, 8H, piperazine-H) .
Reduction Reactions
Nitro groups are reduced to amines using catalytic hydrogenation:
| Reagents | Conditions | Outcome | Source |
|---|---|---|---|
| Pd-C/HCOONH₄ | Methanol, reflux | –NO₂ → –NH₂ | |
| Fe/HCl | Ethanol, 70°C | Selective nitro reduction |
Reduction of the 4-nitrophenyl group generates an aniline derivative, enabling further diazotization or amidation .
Multicomponent Reactions
The compound serves as a scaffold for synthesizing hybrid pharmacophores:
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Schiff base formation : React with aldehydes/ketones to form imine linkages .
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Michael addition : α,β-unsaturated carbonyl compounds add to piperazine nitrogens .
Table: Hybrid Derivatives and Biological Relevance
| Derivative Type | Target Activity | IC₅₀ (μM) | Source |
|---|---|---|---|
| Sulfonamide-acetamide | Antibacterial | 1.2–4.8 | |
| Piperazine-carboxamide | Anticancer (HeLa) | 0.9–2.1 |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Diversity :
- The target’s pyridazine core distinguishes it from tetrazole (), pyrimidine (), and imidazopyridine () analogs. Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to electron-rich cores like benzotriazole () .
Piperazine Substitutions :
- The 4-nitrophenylsulfonyl group in the target compound provides stronger electron-withdrawing effects than the 4-fluorophenyl () or 4-trifluoromethylphenyl () groups. This could improve binding affinity but reduce solubility .
- Analogs with methylsulfanylphenyl () or chloro/nitro-substituted sulfonyl groups () highlight the role of sulfur-containing substituents in modulating activity .
Terminal Group Impact: The ethanol moiety in the target compound and ’s analog may enhance aqueous solubility compared to ethanone-terminated derivatives (–4), which are more lipophilic .
Synthetic Approaches :
- The target’s synthesis likely involves multi-step nucleophilic substitutions on piperazine rings, similar to methods in (tetrazole-thiol coupling) and (TBTU/HOBt-mediated amidation) .
Biological Activity :
- Only ’s analogs demonstrate explicit antiproliferative activity, suggesting that phenylsulfonyl-piperazine derivatives are promising scaffolds for anticancer research. The target’s nitro group may further enhance potency but requires solubility optimization .
Q & A
Q. What are the recommended synthetic routes for 2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol, and how can purity be optimized?
Methodological Answer: The compound’s synthesis likely involves sequential nucleophilic substitution reactions. A plausible route includes:
Sulfonylation : Reacting piperazine with 4-nitrobenzenesulfonyl chloride to introduce the sulfonyl group.
Pyridazine Functionalization : Coupling the sulfonylated piperazine with a substituted pyridazine core via Buchwald-Hartwig amination.
Ethanol Derivative Formation : Introducing the 2-hydroxyethyl group via alkylation or reductive amination.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation :
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl and pyridazine protons resonate at δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion).
- Physicochemical Properties :
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization is possible .
- Emergency Procedures :
- Storage : Store in airtight containers at 4°C, away from light and oxidizers. Stability data indicate no decomposition under recommended conditions .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors, common for piperazine derivatives). Focus on sulfonyl and pyridazine groups as key pharmacophores.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- QSAR : Develop predictive models using descriptors like polar surface area and H-bond acceptors, validated via leave-one-out cross-validation .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from acetonitrile/water (1:1) at 25°C.
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K.
- Refinement : Employ SHELXL for structure solution. Address disorder in the ethanol moiety using PART and SIMU instructions. Validate with R-factor convergence (<5%) and electron density maps .
Q. How should researchers address contradictions in toxicity data across sources?
Methodological Answer:
- Data Reconciliation :
- Acute Toxicity : Perform OECD 423 tests on rodents, comparing results with in silico predictions (e.g., ProTox-II).
- Mutagenicity : Conduct Ames tests (TA98/TA100 strains) to resolve discrepancies in bacterial reverse mutation assays .
- Root-Cause Analysis : Investigate batch-to-batch variability (e.g., HPLC purity checks) or solvent residues (GC-MS analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
